molecular formula C19H35NO2Si2 B14369345 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide CAS No. 90359-74-3

2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide

Cat. No.: B14369345
CAS No.: 90359-74-3
M. Wt: 365.7 g/mol
InChI Key: YNMDZASFKRIMBO-UHFFFAOYSA-N
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Description

2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is a complex organic compound characterized by the presence of a bis(trimethylsilyl)methyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide typically involves the reaction of a benzamide derivative with bis(trimethylsilyl)methyl reagents. One common method includes the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the benzamide, followed by the addition of bis(trimethylsilyl)methyl chloride. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it particularly valuable in complex organic syntheses where selective reactions are required.

Properties

CAS No.

90359-74-3

Molecular Formula

C19H35NO2Si2

Molecular Weight

365.7 g/mol

IUPAC Name

2-[bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide

InChI

InChI=1S/C19H35NO2Si2/c1-10-20(11-2)18(21)16-13-12-15(22-3)14-17(16)19(23(4,5)6)24(7,8)9/h12-14,19H,10-11H2,1-9H3

InChI Key

YNMDZASFKRIMBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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